

Application Note: NMR Spectroscopic Characterization of 2-(4-Isopropylphenoxy)propanoic Acid

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Compound of Interest

Compound Name: 2-(4-Isopropylphenoxy)propanoic acid

Cat. No.: B1274700

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the characterization of **2-(4-Isopropylphenoxy)propanoic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ^1H and ^{13}C NMR data, comprehensive experimental protocols, and graphical representations of the molecular structure and analytical workflow.

Introduction

2-(4-Isopropylphenoxy)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate structural elucidation and purity assessment are critical for its development and use. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small organic molecules in solution.^{[1][2]} This application note outlines the expected NMR spectral features and provides a standardized protocol for the NMR analysis of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2-(4-Isopropylphenoxy)propanoic acid**. These predictions are based on established chemical shift principles and data from structurally related compounds.

Predicted ^1H NMR Data

Solvent: Chloroform-d (CDCl_3) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Number of Protons	Assignment
~11.5 - 12.5	Singlet, broad	-	1H	Carboxylic Acid (-COOH)
~6.8 - 7.2	Multiplet	-	4H	Aromatic (C_6H_4)
~4.7	Quartet	~7.0	1H	Methine (-CH-)
~2.9	Septet	~7.0	1H	Isopropyl Methine (-CH(CH_3) ₂)
~1.6	Doublet	~7.0	3H	Methyl (-CH ₃)
~1.2	Doublet	~7.0	6H	Isopropyl Methyls (-CH(CH_3) ₂)

Note: The chemical shift of the carboxylic acid proton is concentration-dependent and may appear as a very broad signal.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Predicted ^{13}C NMR Data

Solvent: Chloroform-d (CDCl_3) Reference: CDCl_3 at 77.16 ppm

Chemical Shift (δ) [ppm]	Carbon Type	Assignment
~175	Quaternary	Carboxylic Acid (-COOH)
~155	Quaternary	Aromatic C-O
~142	Quaternary	Aromatic C-Isopropyl
~128	Tertiary	Aromatic CH
~116	Tertiary	Aromatic CH
~72	Tertiary	Methine (-CH-)
~33	Tertiary	Isopropyl Methine (-CH(CH ₃) ₂)
~24	Primary	Isopropyl Methyls (-CH(CH ₃) ₂)
~18	Primary	Methyl (-CH ₃)

Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of **2-(4-Isopropylphenoxy)propanoic acid** and its analysis by NMR spectroscopy.

Sample Preparation

- **Weighing:** Accurately weigh approximately 5-10 mg of **2-(4-Isopropylphenoxy)propanoic acid** directly into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
- **Dissolution:** Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
- **Internal Standard (Optional):** For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a reference for chemical shifts (0 ppm).

- **D₂O Exchange (Optional):** To confirm the assignment of the carboxylic acid proton, a drop of deuterium oxide (D₂O) can be added to the NMR tube. After shaking, the acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum.^{[3][5]}

NMR Data Acquisition

- **Instrument Setup:** The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
- **Tuning and Shimming:** The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
- **¹H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse sequence (e.g., 'zg30') is typically used.
 - **Number of Scans:** 16-64 scans are usually sufficient, depending on the sample concentration.
 - **Relaxation Delay (d1):** A relaxation delay of at least 5 times the longest T₁ relaxation time should be used for accurate integration (typically 1-5 seconds for small molecules).^[7]
 - **Acquisition Time:** An acquisition time of 2-4 seconds is generally adequate.
- **¹³C NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.
 - **Number of Scans:** A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
 - **Relaxation Delay (d1):** A relaxation delay of 2-5 seconds is appropriate.
- **Data Processing:**

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
- Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected.
- Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard (TMS).
- Integration: The peak areas in the ^1H NMR spectrum should be integrated to determine the relative number of protons for each signal.

Visualizations

Molecular Structure

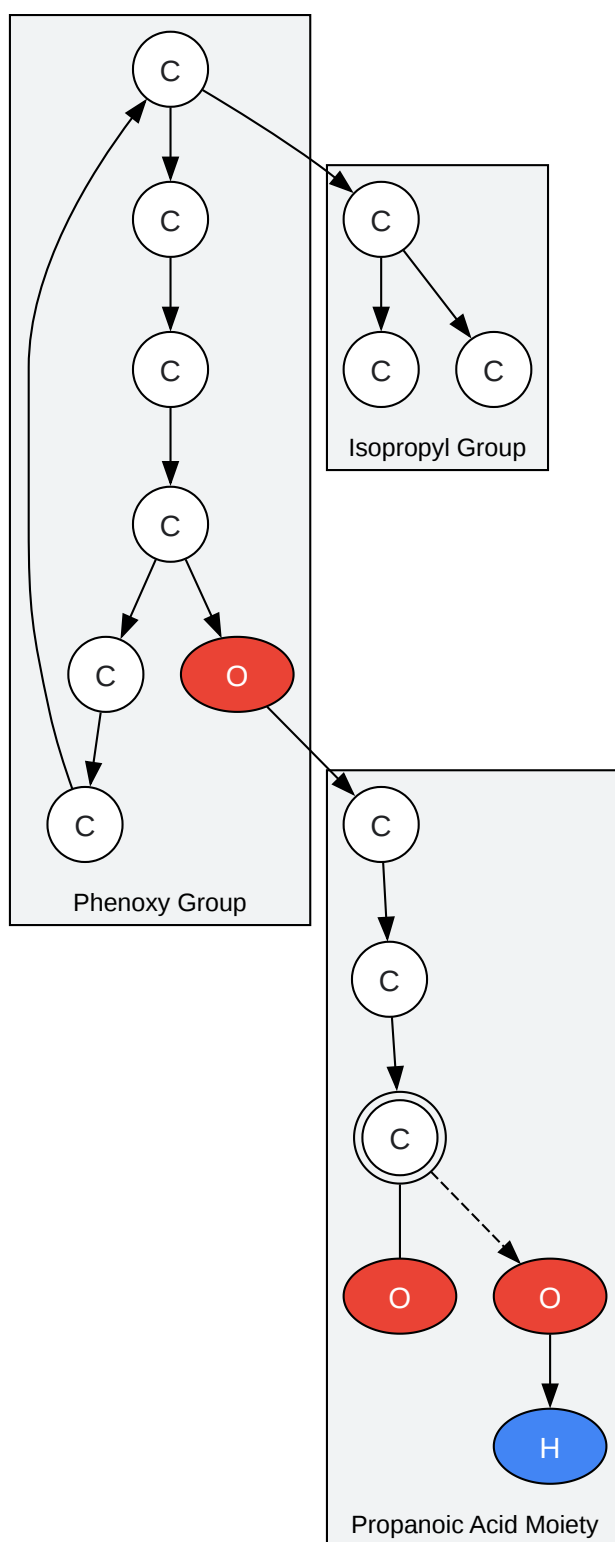


Figure 1: Molecular Structure of 2-(4-Isopropylphenoxy)propanoic Acid

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Caption: Molecular structure highlighting the key functional groups.

Experimental Workflow

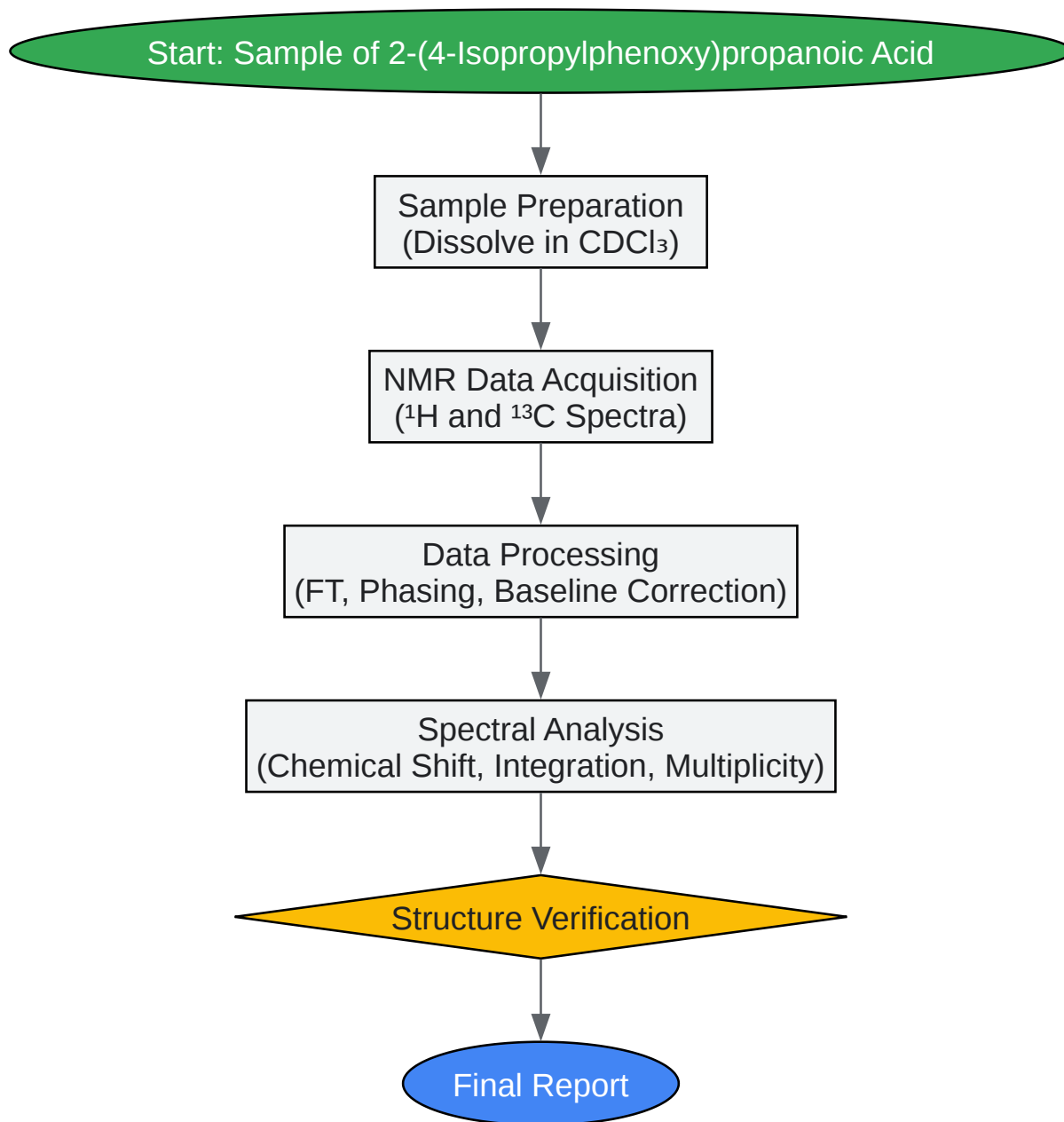


Figure 2: NMR Characterization Workflow

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Caption: Workflow for NMR data acquisition and analysis.

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